Rifampicin

Drug-Drug Interaction CYP3A4 Pharmacokinetics

Procure Rifampicin for definitive CYP3A4 induction in DDI liability studies—its unmatched potency provides the most conservative victim-drug exposure estimate mandated by regulators. As the backbone of daily TB therapy with excellent tissue penetration, it is also the first‑line rifamycin for deep‑seated infections. Order the index inducer trusted worldwide.

Molecular Formula C43H58N4O12
Molecular Weight 822.9 g/mol
CAS No. 13292-46-1
Cat. No. B610482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifampicin
CAS13292-46-1
SynonymsRifampicin;  Rifadin;  Rifampin;  Rimactane;  Rimactan;  Tubocin;  Archidyn;  Arficin;  Arzide;  Benemicin;  Doloresum;  Eremfat;  Fenampicin;  Sinerdol; 
Molecular FormulaC43H58N4O12
Molecular Weight822.9 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
InChIInChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1
InChIKeyJQXXHWHPUNPDRT-WLSIYKJHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely sol in methyl chloride, dimethyl sulfoxide;  sol in tetrahydrofuran;  slightly sol in water (pH less than 6), acetone, carbon tetrachloride
Freely soluble in chloroform, soluble in ethyl acetate and in methanol.
In water, 1,400 mg/L at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rifampicin (CAS 13292-46-1): Procurement-Relevant Profile of a Cornerstone RNA Polymerase Inhibitor


Rifampicin (rifampin), a semisynthetic ansamycin antibiotic derived from rifamycin SV, is a cornerstone agent in antituberculosis therapy and a broad-spectrum inhibitor of bacterial DNA-dependent RNA polymerase (RNAP). It exhibits bactericidal activity against actively replicating and dormant Mycobacterium tuberculosis bacilli [1]. Rifampicin is also a potent inducer of multiple cytochrome P450 enzymes, particularly CYP3A4, a property that underpins its utility as an index inducer in clinical drug-drug interaction (DDI) studies [2].

Rifampicin vs. Rifabutin and Rifapentine: Critical Differentiators in Potency, PK, and CYP Liability


The rifamycin class exhibits pronounced inter-compound variability in three critical dimensions that directly govern therapeutic selection: (1) in vitro potency, (2) pharmacokinetic (PK) half-life, and (3) CYP induction liability. Rifampicin, rifabutin, and rifapentine are not interchangeable; their divergent profiles dictate distinct clinical niches. For instance, rifampicin's relatively short half-life necessitates daily dosing, whereas rifapentine's extended half-life enables intermittent administration, impacting regimen logistics and patient adherence [1]. More critically, rifampicin's superior CYP3A induction potency relative to rifabutin and rifapentine makes it the preferred index inducer for clinical DDI studies, a key industrial application that is not shared by its analogs [2].

Quantitative Procurement Evidence: Rifampicin's Differentiated Profile Against Rifabutin, Rifapentine, Rifaximin, and Fidaxomicin


CYP3A4 Induction Potency: Rifampicin as the Superior Index Inducer in DDI Studies

Rifampicin is a more potent CYP3A4 inducer than both rifapentine and rifabutin. In primary human hepatocytes from four donors, the relative induction potency was consistently ranked as rifampin > rifapentine >> rifabutin [1]. This quantitative hierarchy, further supported by clinical PK data [2], establishes rifampicin as the preferred index inducer for regulatory DDI studies. In contrast, rifabutin is a weaker inducer and also a CYP3A substrate, leading to complex bidirectional interactions.

Drug-Drug Interaction CYP3A4 Pharmacokinetics

Half-Life Differentiation: Rifampicin's Short PK Drives Daily Dosing vs. Rifapentine's Intermittent Regimen

Rifampicin exhibits a significantly shorter serum half-life than rifapentine. Rifampicin's half-life is approximately 2–5 hours, compared to 10–15 hours for rifapentine [1][2]. This ~5-fold difference translates directly into dosing frequency: rifampicin requires daily administration, whereas rifapentine's extended half-life permits once-weekly dosing in certain regimens.

Tuberculosis Pharmacokinetics Dosing Frequency

Systemic Absorption: Rifampicin's High Bioavailability vs. Rifaximin's Gut-Restriction

Rifampicin is well-absorbed systemically following oral administration, with bioavailability of approximately 90% [1]. In contrast, rifaximin is practically non-absorbed; studies in rats showed negligible transcutaneous absorption compared to rifampicin, and human data indicate <1% systemic absorption [2][3].

Gastrointestinal Bioavailability Drug Delivery

In Vitro Cross-Resistance: Quantifying Rifampicin-Rifabutin Discordance in M. tuberculosis

While high-level cross-resistance exists between rifampicin and rifabutin, it is not absolute. In a study of 112 clinical M. tuberculosis isolates, cross-resistance was detected in 73.1% of strains [1]. Critically, rifabutin MICs for rifampicin-resistant strains were 3- to 4-fold higher than MICs of rifabutin-susceptible or -resistant strains for rifampicin. This indicates a subset of rifampicin-resistant isolates (~27%) may remain susceptible to rifabutin, making susceptibility testing essential.

Antimicrobial Resistance Mycobacterium tuberculosis Susceptibility Testing

MIC Spectrum Against Nontuberculous Mycobacteria (NTM): Rifabutin's Superior Potency vs. Rifampicin

Against nontuberculous mycobacteria (NTM), rifabutin demonstrates consistently lower MICs than rifampicin. In a study of clinical NTM isolates, rifabutin showed the lowest MICs against all NTM species tested, including Mycobacterium avium complex (MAC), M. abscessus, and M. kansasii, compared to rifampicin, rifapentine, and rifaximin [1].

Nontuberculous Mycobacteria MAC M. abscessus

Rifampicin Application Scenarios: Where Its Specific Profile Dictates Procurement


Clinical Drug-Drug Interaction (DDI) Studies as an Index CYP3A Inducer

Rifampicin's unmatched CYP3A4 induction potency makes it the gold-standard index inducer for evaluating the DDI liability of new chemical entities. Its use in healthy volunteer studies provides the most conservative estimate of a victim drug's exposure loss, as mandated by regulatory agencies [1][2].

Standard-of-Care Daily Dosing Regimens for Drug-Susceptible Tuberculosis

Rifampicin's short half-life (2–5 hours) necessitates daily administration, forming the backbone of the standard 6-month treatment regimen for drug-susceptible TB [1]. This daily dosing paradigm is integral to directly observed therapy (DOT) programs worldwide.

Systemic Treatment of Staphylococcal Biofilm-Associated Infections

Due to its high systemic bioavailability (~90%), rifampicin is uniquely suited among rifamycins for treating deep-seated infections, such as staphylococcal prosthetic joint infections, where adequate tissue penetration is paramount [1].

Susceptibility-Guided Salvage Therapy in Select Rifampicin-Resistant TB

Despite 73.1% cross-resistance with rifabutin, rifampicin remains the first-line agent, but its resistance profile informs subsequent testing. The 26.9% discordance rate underscores the clinical utility of retaining rifabutin for salvage therapy after susceptibility confirmation in rifampicin-resistant TB [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifampicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.